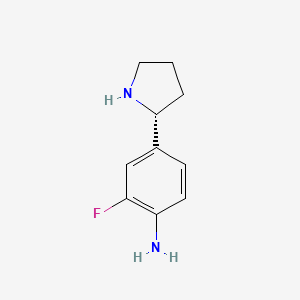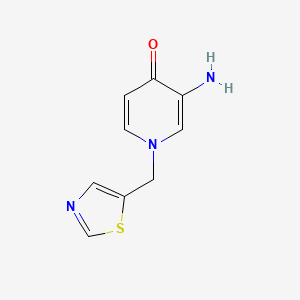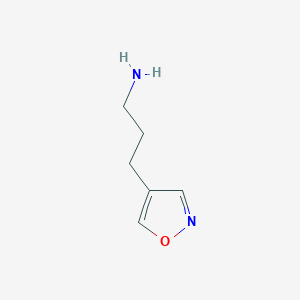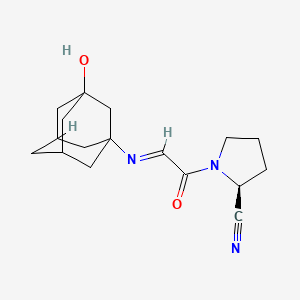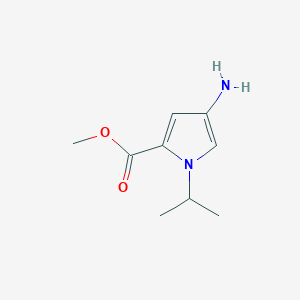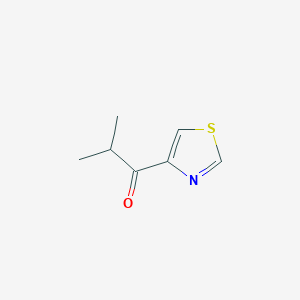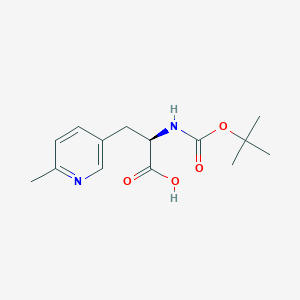
Methyl 2-(5-methylthiophen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-methylthiophen-2-yl)propanoate is an organic compound with the molecular formula C9H12O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and a propanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methylthiophen-2-yl)propanoate typically involves the esterification of 2-(5-methylthiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to optimize yield and purity. The use of advanced purification methods such as recrystallization and chromatography ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(5-methylthiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive thiophene derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-methylthiophen-2-yl)propanoic acid
- Methyl 3-(5-methylthiophen-2-yl)propanoate
- 2-(5-methylthiophen-2-yl)ethanol
Uniqueness
Methyl 2-(5-methylthiophen-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methyl-substituted thiophene ring also contributes to its unique properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12O2S |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
methyl 2-(5-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H12O2S/c1-6-4-5-8(12-6)7(2)9(10)11-3/h4-5,7H,1-3H3 |
Clave InChI |
IVMBQHJHAQIHRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
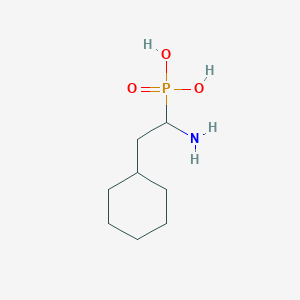
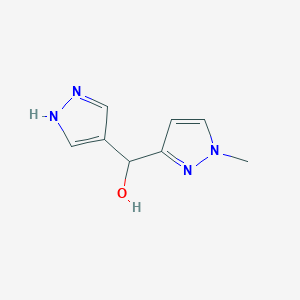

![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
